molecular formula C30H43N2Na4O31S3- B1180703 N-Acetyl-heparin CAS No. 134498-62-7

N-Acetyl-heparin

Katalognummer: B1180703
CAS-Nummer: 134498-62-7
Molekulargewicht: 1115.8 g/mol
InChI-Schlüssel: QEZNLARJERSVRZ-UHFFFAOYSA-I
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Acetyl-heparin is typically prepared from porcine mucosal heparin through a modification of the method developed by Nagasawa and Inoue . The process involves the N-acetylation of heparin, which can be achieved using acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under controlled conditions to ensure the desired degree of acetylation.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction of heparin from animal tissues, followed by chemical modification. The heparin is first purified and then subjected to N-acetylation using acetic anhydride. The product is then purified to remove any unreacted starting materials and by-products .

Biologische Aktivität

N-Acetyl-heparin (NAH) is a chemically modified form of heparin, a naturally occurring anticoagulant polysaccharide. This article explores the biological activity of NAH, focusing on its anticoagulant properties, potential therapeutic applications, and underlying mechanisms. We will also present relevant research findings and case studies to illustrate its efficacy.

Overview of this compound

This compound is derived from heparin through the acetylation of its amino groups, which alters its biological properties. This modification can reduce anticoagulant activity while potentially enhancing other therapeutic effects, such as anti-inflammatory and anti-tumor activities.

Anticoagulant Activity

The primary biological activity of heparin and its derivatives is their ability to inhibit blood coagulation. NAH exhibits a reduced anticoagulant effect compared to standard heparin due to the modification of its sulfation pattern.

Table 1: Comparison of Anticoagulant Activity

CompoundAnticoagulant Activity (%)Mechanism of Action
Heparin100Potent inhibitor of thrombin and factor Xa
This compound85.5Reduced binding affinity for antithrombin

The reduction in anticoagulant activity is attributed to the lower N-sulfate content in NAH, which is critical for binding to antithrombin III and inhibiting thrombin activity .

1. Inhalational Injury Treatment

Recent studies have explored the use of nebulized NAH in treating inhalational injuries. A regimen combining unfractionated heparin (UFH) and N-acetylcysteine (NAC) showed promising results in improving outcomes for patients with smoke inhalation injuries. In one case study, a patient treated with nebulized UFH demonstrated significant improvement in airway edema and resolution of soot deposits within five days .

2. Cardiovascular Protection

Research indicates that NAH may provide protective effects in myocardial ischemia-reperfusion (IR) injury. In vivo studies have shown that pretreatment with NAH significantly increases myocardial levels of cyclic guanosine monophosphate (cGMP), a marker associated with vasodilation and cardioprotection .

The biological activity of NAH can be attributed to several mechanisms:

  • Anticoagulation : While NAH has reduced anticoagulant properties compared to heparin, it still retains some capacity to modulate coagulation pathways.
  • Endothelial Function : NAH may enhance endothelial function by increasing nitric oxide (NO) production, which plays a crucial role in vascular health.
  • Anti-inflammatory Effects : The modification of heparin into NAH can lead to altered interactions with inflammatory mediators, potentially reducing inflammation in various conditions.

Case Study 1: Nebulized Heparin in Inhalational Injury

A study reported a case where a patient with severe inhalational injury was treated with nebulized UFH and NAC. The treatment resulted in improved airway function and reduced duration of mechanical ventilation . The patient showed no adverse effects, highlighting the safety profile of this therapeutic approach.

Case Study 2: Myocardial Ischemia-Reperfusion Injury

In an experimental model, NAH was shown to significantly increase myocardial cGMP levels during IR injury compared to saline controls. This suggests that NAH may confer cardioprotective effects through enhanced NO signaling pathways .

Eigenschaften

CAS-Nummer

134498-62-7

Molekularformel

C30H43N2Na4O31S3-

Molekulargewicht

1115.8 g/mol

IUPAC-Name

tetrasodium;3-[3-acetamido-5-[5-[3-acetamido-5-methoxy-4-sulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-6-carboxylato-3,4-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methyloxane-2-carboxylate

InChI

InChI=1S/C30H48N2O31S3.4Na/c1-7-14(35)16(37)22(24(56-7)26(40)41)60-28-12(31-8(2)33)15(36)19(10(57-28)5-54-64(44,45)46)59-30-18(39)17(38)23(25(62-30)27(42)43)61-29-13(32-9(3)34)21(63-66(50,51)52)20(53-4)11(58-29)6-55-65(47,48)49;;;;/h7,10-25,28-30,35-39H,5-6H2,1-4H3,(H,31,33)(H,32,34)(H,40,41)(H,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-5

InChI-Schlüssel

QEZNLARJERSVRZ-UHFFFAOYSA-I

Kanonische SMILES

CC1C(C(C(C(O1)C(=O)[O-])OC2C(C(C(C(O2)COS(=O)(=O)[O-])OC3C(C(C(C(O3)C(=O)[O-])OC4C(C(C(C(O4)COS(=O)(=O)[O-])OC)OS(=O)(=O)[O-])NC(=O)C)O)O)O)NC(=O)C)O)O.[Na+].[Na+].[Na+].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.